![molecular formula C17H26N2O3 B248276 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248276.png)
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide
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Overview
Description
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide, also known as AZD-9164, is a small molecule inhibitor of the nicotinic acetylcholine receptor (nAChR). It is a promising therapeutic agent for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction.
Mechanism of Action
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide is a selective inhibitor of the alpha7 nAChR, which is a subtype of the nAChR that is involved in cognitive function and neurotransmitter release. By inhibiting the alpha7 nAChR, 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the inhibition of the alpha7 nAChR, which increases the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide is its selectivity for the alpha7 nAChR, which reduces the risk of off-target effects. However, the synthesis of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide is a complex process that requires expertise in organic chemistry. Additionally, the effects of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide may vary depending on the animal model and experimental conditions used.
Future Directions
There are several future directions for the study of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide. One potential application is the treatment of cognitive impairment in Alzheimer's disease and other neurological disorders. Another potential application is the treatment of addiction and drug-seeking behavior. Additionally, further studies are needed to elucidate the mechanism of action of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with 1-azepanamine. The final step involves the reaction of the intermediate with 4-(2,4-dimethoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid. The synthesis of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of 3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide in humans.
properties
Product Name |
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-21-14-7-8-15(16(13-14)22-2)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
InChI Key |
OETZBEVTTLDZEY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCCCCC2)OC |
Origin of Product |
United States |
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